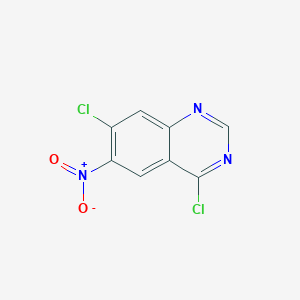

4,7-Dichloro-6-nitroquinazoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,7-dichloro-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFFODQAQLNACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440803 | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162012-71-7 | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dichloro 6 Nitroquinazoline

Overview of Established Synthetic Routes to Quinazoline (B50416) Core Structures

Several classical methods have been established for the construction of the fundamental quinazoline ring system. These routes typically involve the cyclization of appropriately substituted benzene (B151609) precursors.

The Niementowski quinazoline synthesis is a widely utilized method that involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). This thermal condensation is typically performed at elevated temperatures (130-150 °C) and proceeds through an o-amidobenzamide intermediate. While effective, the traditional reaction conditions can be harsh and lengthy. Modern variations have employed microwave irradiation to accelerate the reaction, improve yields, and promote greener chemistry. The reaction is versatile and has been used in the synthesis of potential EGFR-inhibiting molecules.

Primarily known for the synthesis of dihydroisoquinolines, the Bischler-Napieralski reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction proceeds via an intramolecular electrophilic aromatic substitution. While its main application is in isoquinoline (B145761) synthesis, related Bischler syntheses are recognized routes for quinazoline structures. The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. The effectiveness of the cyclization is enhanced by the presence of electron-donating groups on the aromatic ring.

In 1903, Siegmund Gabriel reported a method for synthesizing the parent quinazoline heterocycle. This route begins with o-nitrobenzylamine, which is first reduced to 2-aminobenzylamine using reagents like hydrogen iodide and red phosphorus. The resulting 2-aminobenzylamine intermediate then undergoes condensation with formic acid to yield a dihydroquinazoline (B8668462). The final step involves the oxidation of the dihydroquinazoline to produce the aromatic quinazoline ring system. This method was a significant improvement in early quinazoline chemistry.

The Riedel synthesis, reported in 1905, provides another pathway to the quinazoline core. This method utilizes the reaction of o-nitrobenzaldehyde with amides in the presence of a reducing agent like zinc in dilute acetic acid. The reaction condenses the starting materials and reductively cyclizes them to form the quinazoline ring. This approach has been noted as one of the effective methods for quinazoline synthesis and has been applied to prepare substituted derivatives such as 6,7-dimethoxyquinazolines.

Multi-Step Synthesis of 4,7-Dichloro-6-nitroquinazoline from Precursors

The initial and foundational step in this synthetic sequence is a condensation reaction. 2-Amino-4-chlorobenzoic acid is condensed with formamide (B127407) to construct the pyrimidine (B1678525) ring of the quinazoline system. This reaction is typically carried out by heating the mixture at reflux, which results in the formation of 7-chloroquinazolin-4(3H)-one. This intermediate is then carried forward to subsequent nitration and chlorination reactions.

Condensation: 2-Amino-4-chlorobenzoic acid is heated with formamide to yield 7-chloro-6-nitroquinazolin-4(3H)-one.

Nitration: The resulting quinazolinone is treated with a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the C-6 position.

Chlorination: The 7-chloro-6-nitroquinazolin-4(3H)-one is then chlorinated using a reagent like thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). This step converts the 4-oxo group into a chloro group, yielding the final product, this compound.

The table below summarizes the key steps and reagents for this synthesis.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1. Condensation | 2-Amino-4-chlorobenzoic acid | Formamide (HCO-NH₂), Reflux at 160 °C | 7-Chloroquinazolin-4(3H)-one | 82.3% |

| 2. Nitration | 7-Chloroquinazolin-4(3H)-one | Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 7-Chloro-6-nitroquinazolin-4(3H)-one | 84.7% |

| 3. Chlorination | 7-Chloro-6-nitroquinazolin-4(3H)-one | Thionyl Chloride (SOCl₂) / N,N-dimethylformamide (DMF), 100 °C | This compound | 91.3% |

Nitration Procedures

The introduction of a nitro group at the C-6 position of the quinazoline ring is a crucial step, typically performed on a 7-chloroquinazolin-4(3H)-one intermediate. This electrophilic aromatic substitution is generally achieved using a strong nitrating agent.

A standard and effective procedure involves dissolving the 7-chloroquinazolin-4(3H)-one substrate in concentrated sulfuric acid. mdpi.com The mixture is cooled significantly, often to 0 °C in an ice bath, to control the exothermic nature of the reaction. mdpi.com Fuming nitric acid is then added dropwise to the cooled solution. mdpi.commdpi.com Following the addition, the reaction is allowed to proceed at a slightly elevated temperature, for instance, 30 °C for approximately 1.5 hours, to ensure completion. mdpi.com Progress is monitored by techniques such as Thin-Layer Chromatography (TLC). mdpi.com

Upon completion, the product is isolated by carefully pouring the reaction mixture into ice water, which causes the nitrated product to precipitate. mdpi.com Neutralization of the acidic solution, often with a 10% NaOH solution to a pH of approximately 7, facilitates the precipitation of 7-chloro-6-nitroquinazolin-4(3H)-one. mdpi.com The resulting solid is then collected by filtration and washed. This process has been reported to achieve high yields, with one study documenting a yield of 84.7%. mdpi.com

| Step | Precursor | Reagents | Temperature | Time | Yield | Source(s) |

| Nitration | 7-Chloroquinazolin-4(3H)-one | Fuming Nitric Acid, Sulfuric Acid | 0 °C, then 30 °C | 1.5 h | 84.7% | mdpi.com |

| Nitration | 7-fluoro-4-hydroxyl quinazoline | Nitric Acid, Sulfuric Acid | <10 °C | - | - | google.com |

Chlorination Protocols (e.g., using Thionyl Chloride)

The conversion of the hydroxyl group at the C-4 position of 7-chloro-6-nitroquinazolin-4(3H)-one to a chloro group is a pivotal step that yields the target compound, this compound. This transformation introduces a highly reactive chlorine atom that serves as a leaving group for subsequent nucleophilic substitution reactions.

The most widely employed method for this chlorination is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comacs.org In a typical protocol, a mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, an excess of thionyl chloride, and a few drops of DMF is heated. mdpi.com The reaction temperature is usually elevated, with studies reporting conditions of 100 °C or reflux. mdpi.comacs.org The reaction is allowed to proceed for a period of one to two hours. mdpi.comacs.org

After the reaction is complete, the excess thionyl chloride, which is volatile, is removed under reduced pressure using a rotary evaporator. mdpi.com To ensure the complete removal of residual thionyl chloride, an azeotropic distillation with a solvent like toluene (B28343) is sometimes performed. mdpi.com The final product, this compound, is obtained as a solid. mdpi.com This chlorination step is generally very efficient, with reported yields as high as 91.3% to 99%. mdpi.comacs.org

| Precursor | Reagents | Temperature | Time | Yield | Source(s) |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Thionyl Chloride, N,N-dimethylformamide | 100 °C | 2 h | 91.3% | mdpi.com |

| 7-Chloro-6-nitroquinazolinone | Thionyl Chloride, N,N-dimethylformamide | Reflux | 1 h | 99% | acs.org |

Optimization of Synthetic Conditions and Yields

The optimization of synthetic parameters is essential for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key factors that influence the reaction outcome include the choice of solvent, temperature control, reaction duration, and the application of catalysts.

Solvent Effects

The choice of solvent plays a significant role in both the reaction efficiency and the workup procedure.

N,N-dimethylformamide (DMF): Besides its catalytic role in chlorination, DMF is also used as a solvent in related synthetic steps, such as the nucleophilic substitution of the chloro group in 7-chloro-6-nitroquinazolin-4(3H)-one. mdpi.com Its high polarity and boiling point make it effective at dissolving quinazoline substrates. nih.gov

Tetrahydrofuran (THF): THF is another solvent employed in the synthesis of quinazoline derivatives, particularly for selective chloro-amine reactions on the dichloro-nitroquinazoline core. iajps.com

Toluene: In the workup phase of the chlorination reaction, toluene is used as an azeotropic agent. It is added to the crude product after the initial evaporation of thionyl chloride and then removed under reduced pressure, which helps to eliminate the final traces of volatile reactants and byproducts. mdpi.com

Reaction Concentration: The concentration of the reactants, or the level of dilution, has been identified as a critical parameter for controlling selectivity. Research on related quinazoline systems has shown that low dilution (high concentration) can promote the formation of undesired disubstituted products. iajps.com Therefore, maintaining appropriate solvent volume is crucial for achieving selective monosubstitution. iajps.com

Temperature Control

Precise temperature management is critical for controlling reaction rates and preventing the formation of side products.

Nitration: This step demands careful temperature control. The initial addition of the nitrating mixture is conducted at low temperatures (e.g., 0-10 °C) to safely manage the exothermic reaction. mdpi.comgoogle.com Subsequently, the temperature is raised moderately (e.g., 30 °C) to ensure the reaction proceeds to completion in a reasonable timeframe. mdpi.com

Chlorination: The conversion of the quinazolinone to the dichloro derivative requires elevated temperatures to overcome the activation energy barrier. Reported conditions typically range from 90 °C to 100 °C or reflux. mdpi.comacs.orgmdpi.com

Selectivity: Temperature is a key lever for controlling selectivity in subsequent reactions involving this compound. It has been demonstrated that high reaction temperatures can lead to a loss of selectivity, resulting in the formation of disubstituted byproducts. iajps.com Conversely, conducting reactions at lower temperatures, such as between 0 °C and room temperature, is a documented strategy to achieve selective substitution at the more reactive C4-position. iajps.com

Reaction Time Optimization

Optimizing the reaction time is a balance between achieving a high conversion of the starting material and preventing the degradation of the product or the formation of impurities from side reactions.

Nitration: The nitration of 7-chloroquinazolin-4(3H)-one is typically completed within 1.5 hours at 30 °C. mdpi.com

Chlorination: The chlorination step is relatively rapid at high temperatures, with reported reaction times ranging from 1 to 2 hours. mdpi.comacs.org

Reaction Monitoring: In practice, reaction times are not fixed but are often determined by actively monitoring the consumption of the starting material. Thin-Layer Chromatography (TLC) is a common and effective technique used to track the progress of the reaction and determine the optimal point for quenching and workup. mdpi.commdpi.com

Catalyst Application (e.g., N,N-dimethylformamide)

Catalysis is employed to enhance the rate and efficiency of key synthetic steps, most notably the chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one.

Role of DMF in Chlorination: In the reaction with thionyl chloride, N,N-dimethylformamide (DMF) acts as a catalyst. mdpi.comacs.org Its function is to activate the thionyl chloride by forming a more reactive intermediate known as the Vilsmeier reagent, [(CH₃)₂N=C(H)Cl]⁺Cl⁻. nih.gov

Mechanism: This Vilsmeier reagent is a highly potent electrophile. It reacts with the hydroxyl group of the quinazolinone, converting it into a superior leaving group compared to the intermediate formed with thionyl chloride alone. This facilitates the subsequent nucleophilic attack by a chloride ion to complete the substitution and form the C4-chloro group. The catalytic nature of DMF is evident from the small quantities required to effect the transformation. mdpi.com

Purification Techniques for this compound

Due to its high reactivity and instability, particularly its sensitivity to moisture, the purification of this compound requires carefully selected methods to ensure high purity of the final product. researchgate.netmdpi.com The primary techniques employed are recrystallization and column chromatography.

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the crude product and impurities. For this compound and its direct precursors or analogues, various solvent systems have been successfully utilized.

One documented method involves the recrystallization of this compound from light petroleum ether, a non-polar solvent, to yield the purified compound. acs.org For closely related structures, such as derivatives where the 2-position is substituted, propan-2-ol has been effectively used as a recrystallization solvent. nih.gov The choice of solvent can significantly impact yield and purity, as demonstrated in the purification of the analogous compound 4,7-dichloroquinoline, where different grades of petroleum ether (Skellysolve B) and other alkanes like heptane (B126788) were tested to optimize the recovery of the pure product. orgsyn.orgresearchgate.net In some synthetic steps leading to the quinazoline core, glacial acetic acid has also been employed for recrystallization of intermediates like 7-chloro-6-nitroquinazolin-4(3H)-one. ambeed.com

Table 1: Solvents Used in the Recrystallization of this compound and Related Compounds

| Compound | Recrystallization Solvent | Reference |

| This compound | Light Petroleum Ether | acs.org |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitro-quinazoline | Propan-2-ol | nih.gov |

| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | Ethanol | orgsyn.org |

| 4,7-dichloroquinoline | Skellysolve B (Petroleum Ether) / Heptane | orgsyn.orgresearchgate.net |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Glacial Acetic Acid | ambeed.com |

Chromatographic techniques, particularly column chromatography and thin-layer chromatography (TLC), are indispensable for the purification and analysis of this compound and its derivatives. These methods separate compounds based on their differential adsorption onto a stationary phase.

For the purification of a substituted analogue, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitro-quinazoline, column chromatography using silica (B1680970) gel as the stationary phase has been reported. nih.gov The mobile phase, or eluent, consisted of a mixture of dichloromethane (B109758) and petroleum ether. nih.gov TLC is routinely used to monitor the progress of reactions producing these compounds, with solvent systems such as dichloromethane/methanol (B129727) and n-hexane/ethyl acetate (B1210297) being employed to determine the retention factor (Rf) and assess the purity of the products. mdpi.commdpi.com

Table 2: Chromatographic Conditions for Purification and Analysis

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Compound | Reference |

| Column Chromatography | Silica Gel | Dichloromethane / Petroleum Ether (1:2) | Purification | 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitro-quinazoline | nih.gov |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (5%) | Purification | Derivative of this compound | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Dichloromethane / Methanol (20:1) | Reaction Monitoring | 7-Chloro-6-nitroquinazolin-4(3H)-one | mdpi.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | n-Hexane / Ethyl Acetate (1:3) | Reaction Monitoring | 6-nitro-7-tosylquinazolin-4(3H)-one | mdpi.com |

Novel and Eco-Friendly Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and environmentally benign methods for the synthesis of quinazoline derivatives. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov This technology has been successfully applied to the synthesis of quinazoline derivatives. For instance, the Suzuki-Miyaura cross-coupling reactions to produce 4,7-diarylquinazolines from a derivative of this compound were effectively promoted by microwave heating. nih.govmdpi.com This demonstrates that the quinazoline scaffold is stable under these conditions. The synthesis of 4-anilino-6-nitroquinazolines has also been achieved using microwave assistance, highlighting the broad applicability of this technique in quinazoline chemistry. nih.gov

Ionic liquids are salts that are liquid at or near room temperature and are considered green solvents due to their low volatility, high thermal stability, and recyclability. rsc.org They can serve as both the solvent and catalyst in chemical reactions. Their use in the synthesis of heterocyclic compounds, including quinazolinones, is an area of active research. For example, 3-methylimidazole-based ionic liquids have been used to catalyze the formation of quinazolin-4-ones. mdpi.com The unique properties of ionic liquids can enhance reaction performance and facilitate product separation, making them an attractive alternative to traditional volatile organic solvents in the synthesis of quinazoline precursors. rsc.org

Advanced Spectroscopic and Structural Characterization of 4,7 Dichloro 6 Nitroquinazoline

Comprehensive Spectroscopic Analysis

Full spectroscopic analysis, integrating data from Nuclear Magnetic Resonance (NMR), has been pivotal in confirming the structure of 4,7-dichloro-6-nitroquinazoline. mdpi.comresearchgate.net This compound is a key intermediate in the synthesis of afatinib (B358), a tyrosine kinase inhibitor used in cancer therapy. mdpi.comresearchgate.net Due to its high reactivity, it was often used in situ without full characterization in many synthetic pathways. mdpi.comresearchgate.net However, a definitive study has now been published, providing the first complete characterization using ¹H-NMR and ¹³C-NMR spectroscopy, among other methods. mdpi.comresearchgate.net

NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For this compound, both ¹H-NMR and ¹³C-NMR have been employed to assign the chemical shifts of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H-NMR spectrum of this compound, recorded in Deuterated Chloroform (CDCl₃) at 500 MHz, displays two distinct singlets, which is consistent with the two protons on the quinazoline (B50416) ring system. The proton at position 2 (H-2) of the quinazoline ring appears as a singlet at δ 9.13 ppm. The proton at position 5 (H-5) on the benzene (B151609) ring portion appears as a singlet at δ 8.43 ppm. The integration of these signals confirms the presence of one proton at each of these positions.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Position |

| 9.13 | s | H-2 |

| 8.43 | s | H-5 |

| Solvent: CDCl₃, Frequency: 500 MHz |

The ¹³C-NMR spectrum, recorded in CDCl₃ at 125 MHz, provides further structural confirmation by identifying the chemical shifts of all eight carbon atoms in the this compound molecule. The spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the structure. The assignments are based on chemical shift theory and comparison with related structures.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Position |

| 156.4 | C-2 |

| 155.0 | C-4 |

| 151.7 | C-8a |

| 146.5 | C-6 |

| 141.2 | C-7 |

| 130.6 | C-5 |

| 126.9 | C-4a |

| 122.9 | C-8 |

| Solvent: CDCl₃, Frequency: 125 MHz |

Information regarding DEPT experiments for this compound is not available in the reviewed literature.

Detailed HSQC spectroscopic data for this compound is not provided in the primary characterization studies.

Specific HMBC spectroscopic data for this compound has not been reported in the available scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, both low and high-resolution mass spectrometry have been employed to confirm its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound has been successfully performed in positive ion mode using methanol (B129727) as the solvent. The analysis revealed a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 244.4. This finding is consistent with the expected molecular weight of the compound.

An interesting observation during the ESI-MS analysis was the detection of additional peaks at m/z 240.00 and 241.99. These signals have been attributed to the formation of 7-chloro-4-methoxy-6-nitroquinazoline, a side product resulting from the alcoholysis of the highly reactive C4-chloro substituent by the methanol solvent used in the mass spectrometry experiment.

| Observed Ion Species | Found m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 244.4 | Protonated molecule of this compound |

| [Methoxy form] | 240.00 / 241.99 | Methoxy artifact due to reaction with solvent |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For a molecule with the formula C₈H₃O₂N₃Cl₂, the theoretical m/z for the protonated molecular ions [M+H]⁺ are 244.0 and 246.0, accounting for the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The experimental data obtained are in agreement with these required values, confirming the elemental composition of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound was recorded using a potassium bromide (KBr) pellet. The spectrum displays characteristic absorption bands that confirm the presence of its key structural features.

The significant peaks observed in the FT-IR spectrum are detailed in the table below. The strong absorptions corresponding to the nitro (NO₂) group are particularly diagnostic, appearing at 1527 cm⁻¹ (asymmetric stretch) and 1323 cm⁻¹ (symmetric stretch). The C=N and C=C stretching vibrations within the quinazoline ring system are also clearly identified.

| Wavenumber (νₘₐₓ, cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3089 | C-H stretch | Aromatic C-H |

| 1726, 1645, 1610 | C=N stretch | Quinazoline ring |

| 1546 | C=C stretch | Aromatic ring |

| 1527 | Asymmetric NO₂ stretch | Nitro group |

| 1323 | Symmetric NO₂ stretch | Nitro group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solid-State Characterization

Solid-state characterization techniques are vital for understanding the crystalline structure of a compound.

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystal structure of a solid material. It provides information on the arrangement of atoms in a crystal lattice. To date, a PXRD pattern for this compound has not been reported in the scientific literature. This is likely due to the compound's high reactivity, which makes it challenging to isolate as a stable, crystalline solid suitable for this type of analysis. mdpi.com It is often synthesized and used immediately in subsequent reaction steps. mdpi.com While PXRD data has been reported for related, more stable quinazolinone derivatives, the specific analysis for the title compound remains unavailable. mdpi.com

Role of 4,7 Dichloro 6 Nitroquinazoline As a Synthetic Intermediate

Intermediate in the Synthesis of Pharmacologically Active Quinazoline (B50416) Derivatives

The quinazoline scaffold is a prominent feature in numerous compounds that exhibit a wide range of biological effects. The strategic placement of reactive sites on 4,7-dichloro-6-nitroquinazoline allows for its elaboration into various pharmacologically active agents. mdpi.comresearchgate.net

Precursor to Tyrosine Kinase Inhibitors (e.g., Afatinib)

One of the most notable applications of this compound is its function as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.netnih.gov Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer.

A prime example is the synthesis of Afatinib (B358), a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. mdpi.comresearchgate.net The synthesis of Afatinib utilizes this compound as a central scaffold upon which the final molecular architecture is assembled. The chlorine atom at the C-4 position is selectively displaced by an appropriate aniline (B41778) derivative, followed by further modifications, including the introduction of a side chain at the C-7 position and reduction of the nitro group, ultimately leading to the formation of Afatinib. mdpi.comresearchgate.net

The general synthetic approach highlights the importance of the differential reactivity of the two chlorine atoms, allowing for sequential and controlled modifications.

Synthesis of 4,7-Disubstituted Quinazoline Derivatives

Beyond its role in the synthesis of specific drugs like Afatinib, this compound serves as a versatile starting material for a broader class of 4,7-disubstituted quinazoline derivatives. mdpi.comresearchgate.netnih.gov The presence of two distinct chlorine atoms allows for the introduction of various substituents at both the C-4 and C-7 positions, leading to a wide array of novel compounds with potential therapeutic applications. nih.gov

For instance, novel 4,6-disubstituted quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer activities. nih.gov The synthetic strategies often involve sequential nucleophilic substitution reactions, where the more reactive C-4 chlorine is displaced first, followed by substitution at the C-7 position. This stepwise approach enables the construction of a diverse library of compounds for biological screening.

Production of Imidoyl Halides (Iminochlorides)

The very nature of the this compound structure places it within the class of compounds known as imidoyl halides, specifically iminochlorides. researchgate.net An imidoyl halide is a functional group characterized by a halogen atom attached to a carbon atom that is double-bonded to a nitrogen atom (C=N-Cl). In this compound, the chlorine atom at the C-4 position is part of such a system. This structural feature is a key determinant of its high reactivity, particularly towards nucleophilic attack at the C-4 position. The synthesis of this compound itself involves the conversion of a quinazolinone precursor to the corresponding imidoyl chloride using a chlorinating agent like thionyl chloride or phosphorus oxychloride. researchgate.netchemicalbook.com

Chemical Transformations Involving this compound

The synthetic utility of this compound is rooted in its ability to undergo a variety of chemical transformations, allowing for the construction of complex molecular architectures. The electron-deficient nature of the quinazoline ring, further accentuated by the nitro group, makes it susceptible to several key reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemical reactivity of this compound. nih.govderpharmachemica.com The electron-withdrawing nitro group significantly activates the quinazoline ring towards attack by nucleophiles, with the C-4 position being particularly electrophilic. nih.gov This high reactivity allows for the displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols. derpharmachemica.comresearchgate.net

The differential reactivity of the two chlorine atoms is a key feature that is often exploited in synthetic strategies. The chlorine at the C-4 position is generally more reactive than the one at the C-7 position, enabling selective substitution. This regioselectivity is crucial for the controlled, stepwise synthesis of complex 4,7-disubstituted quinazolines. For example, in the synthesis of many tyrosine kinase inhibitors, an amine is first introduced at the C-4 position, followed by the introduction of another group at the C-7 position. semanticscholar.org

| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| This compound | Aniline derivatives | C-4 | 4-Anilino-7-chloro-6-nitroquinazoline | mdpi.comresearchgate.net |

| This compound | Aliphatic amines | C-4 | 4-Alkylamino-7-chloro-6-nitroquinazoline | derpharmachemica.com |

| 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | Arylboronic acid (in Suzuki coupling) | C-4 and C-7 | 4,7-Diaryl-2-(2-methylprop-1-enyl)-6-nitroquinazoline | mdpi.com |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | C-4 | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline | derpharmachemica.com |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has become indispensable in modern organic synthesis. mdpi.comrsc.orgresearchgate.netyoutube.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of this compound, the chlorine atoms can serve as the halide component in Suzuki-Miyaura reactions, allowing for the introduction of aryl or heteroaryl groups at the C-4 and C-7 positions.

Research has demonstrated the feasibility of regioselective Suzuki-Miyaura cross-coupling reactions on a closely related analogue, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline. mdpi.com By carefully controlling the reaction conditions, it is possible to selectively introduce different aryl groups at the C-4 and C-7 positions. This methodology provides a versatile route to novel diarylquinazoline derivatives with potential applications in medicinal chemistry. The ability to perform site-selective cross-coupling reactions further enhances the value of this compound as a versatile synthetic intermediate. mdpi.comrsc.orgnih.gov

| Starting Material | Coupling Partner | Catalyst System | Position of Coupling | Product Type | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | C-4 and C-7 | 4,7-Bis(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | mdpi.com |

| 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Chlorophenylboronic acid | Pd(PPh3)4 / Na2CO3 | C-4 and C-7 | 4,7-Bis(4-chlorophenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | mdpi.com |

| 4,7-Dichloroquinoline | Phenylboronic acid | Palladium acetate (B1210297) | C-4 (major), C-7 (minor) | 7-Chloro-4-phenylquinoline and 4,7-diphenylquinoline | researchgate.net |

| 2,4,7-Trichloroquinazoline | Arylboronic acids | Pd(OAc)2 / Ph3P / Na2CO3 | C-2 (after C-4 protection) | 2-Aryl-4-isopropylthio-7-chloroquinazoline | nih.gov |

Alcoholysis Reactions

The reaction of this compound with alcohols, known as alcoholysis, demonstrates the high reactivity of the C4-chloro substituent. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the alcohol acts as the nucleophile.

A notable example of this is the reaction with methanol (B129727). researchgate.netresearchgate.net The lone pair of electrons on the oxygen atom of methanol attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the displacement of the chloride ion. This results in the formation of 7-chloro-4-methoxy-6-nitroquinazoline. researchgate.netresearchgate.net This transformation has been observed during mass spectrometry analysis, highlighting the facility of this substitution. researchgate.netresearchgate.net The C7-chloro group is significantly less reactive, allowing for selective functionalization at the C4 position. This selective reactivity is crucial for the stepwise construction of more complex molecules.

Chloro Amine Coupling Reactions

The coupling of this compound with various amines is a widely employed strategy for the synthesis of a diverse array of substituted quinazoline derivatives, many of which are of interest in medicinal chemistry. nih.govmdpi.com These reactions are classic examples of nucleophilic aromatic substitution, where the amine's nitrogen atom acts as the nucleophile.

The C4-chloro atom is the primary site of reaction due to its higher electrophilicity compared to the C7-chloro atom. nih.gov This regioselectivity is a well-documented phenomenon in the chemistry of 2,4-dichloroquinazoline (B46505) systems and is preserved in the 4,7-dichloro-6-nitro analogue. nih.gov The reaction conditions for these aminations can vary, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. nih.gov

For instance, in a reaction analogous to those involving this compound, a related dichloroquinazoline intermediate is reacted with 3-chloro-4-(m-fluoro-benzyloxy)-aniline. The reaction proceeds under reflux conditions, leading to the selective substitution of the C4-chloro group and the formation of the corresponding 6-nitro-7-chloro-4-amino substituted quinazoline product in high yield. ambeed.com This highlights the robustness and selectivity of the chloro-amine coupling reaction for this class of compounds. The reaction times can range from a few hours to a full day, depending on the nucleophilicity of the amine and the specific reaction conditions employed. nih.gov

Application in Polymer Synthesis

The difunctional nature of this compound, possessing two reactive chlorine atoms, makes it an attractive monomer for the synthesis of novel polymers through polycondensation reactions.

Synthesis of Polyethers Based on this compound

Aromatic polyethers containing heterocyclic units in their backbone are known for their excellent thermal stability and mechanical properties. This compound has been successfully employed as a monomer in the synthesis of a series of novel polyethers. The synthesis is achieved through a nucleophilic substitution polycondensation reaction with various aromatic diols (bisphenols).

The general synthetic route involves the reaction of equimolar amounts of this compound and a given bisphenol. The reaction is typically carried out using a phase transfer catalysis system, which facilitates the reaction between the water-insoluble quinazoline monomer and the phenoxide salt of the diol. In a typical procedure, the bisphenol is dissolved in an aqueous sodium hydroxide (B78521) solution and cooled. This solution is then added to a solution of this compound in a non-polar organic solvent like toluene (B28343), in the presence of a phase transfer catalyst such as tetra-butyl ammonium (B1175870) hydrogen sulphate.

This method has been used to prepare a variety of polyethers with different bisphenols, as detailed in the table below.

Table 1: Synthesis of Polyethers from this compound and Various Diols

| Diol | Resulting Polymer | Inherent Viscosity (dL/g) |

|---|---|---|

| Bisphenol-A | Polyether-1 | 0.38 |

| Bisphenol-S | Polyether-2 | 0.42 |

| Bisphenol-C | Polyether-3 | 0.45 |

| 4,4'-Dihydroxy Biphenyl | Polyether-4 | 0.51 |

| 1,5-Dihydroxy Naphthalene | Polyether-5 | 0.48 |

| 4,4'-Dihydroxy Diphenyl Sulphone | Polyether-6 | 0.35 |

Data sourced from a study on polyethers based on this compound.

The resulting polyethers are characterized to confirm their structure and properties, showing the successful incorporation of the quinazoline moiety into the polymer backbone.

Development of High-Performance Aromatic Polyethers

The polyethers synthesized from this compound exhibit properties characteristic of high-performance polymers, particularly in terms of thermal stability and solubility. researchgate.net These amorphous aromatic polymers are of interest for applications in fields like aerospace and electronics, where materials capable of withstanding high temperatures are required. researchgate.net

The thermal behavior of these polyethers has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA results indicate good thermal stability, with the temperature for 10% weight loss ranging from 179°C to 222°C in a static air atmosphere. researchgate.net The char yield at 400°C is also significant, ranging from 35% to 46%, which is indicative of materials that form a stable carbonaceous layer upon heating, contributing to their fire resistance. researchgate.net

DSC analysis reveals that these polyethers have glass transition temperatures (Tg) in the range of 84°C to 186°C. researchgate.net The high Tg values are a desirable feature for high-performance thermoplastics, as they define the upper limit of their service temperature.

Furthermore, these polyethers demonstrate good solubility in polar aprotic solvents such as dimethylformamide (DMF) and pyridine, which is advantageous for processing and characterization. researchgate.netambeed.com The molecular weights of these polymers, as determined by gel permeation chromatography (GPC), are substantial, indicating the formation of long polymer chains, which is essential for achieving good mechanical properties. researchgate.netambeed.com

Table 2: Properties of High-Performance Aromatic Polyethers

| Polymer | Tg (°C) | T10% (°C) | Char Yield at 400°C (%) |

|---|---|---|---|

| Polyether-1 | 142 | 215 | 42.8 |

| Polyether-2 | 186 | 222 | 46.2 |

| Polyether-3 | 128 | 208 | 41.5 |

| Polyether-4 | 165 | 218 | 44.7 |

| Polyether-5 | 154 | 212 | 43.1 |

| Polyether-6 | 178 | 179 | 38.4 |

Tg: Glass Transition Temperature, T10%: Temperature at 10% weight loss. Data sourced from a study on polyethers based on this compound. researchgate.netambeed.com

Structure Activity Relationship Sar and Computational Studies of 4,7 Dichloro 6 Nitroquinazoline Derivatives

Structure-Activity Relationship (SAR) Investigations

The quinazoline (B50416) core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine (B156593) portion of ATP and bind to the ATP-binding site of various kinases. nih.gov The specific substituents on the quinazoline ring play a critical role in determining the potency and selectivity of these inhibitors.

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of their substituents. The 4-anilinoquinazoline (B1210976) scaffold, in particular, has been a major focus of research for developing inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both key targets in cancer therapy. nih.govmdpi.com

Substitutions at the 6- and 7-positions of the quinazoline ring are particularly important for modulating activity. researchgate.net For instance, the introduction of small, flexible ether-linked substituents at these positions has been shown to enhance inhibitory activity against EGFR. In a series of 4-anilino-6-aminoquinazoline derivatives, various substituents at the 6-position were found to be well-tolerated, with electron-withdrawing groups like cyanobenzyl and nitrobenzyl showing potent inhibitory effects.

The nature of the substituent at the 4-position of the anilino ring is also a key determinant of activity. The presence of a 3-chloro-4-fluoroaniline (B193440) moiety has been identified as beneficial for potent inhibition of MERS-CoV. Furthermore, the linkage at the 6-position can influence selectivity. For example, studies have shown that the selectivity for HER2 over EGFR can be modulated by the aniline (B41778) moiety at C-4 and the substituents at C-6. nih.gov

The following table summarizes the impact of various substituents on the biological activity of quinazoline derivatives based on different studies.

| Compound/Derivative Class | Target | Key Substituent Modifications | Impact on Biological Activity |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | 3-Chloro-4-fluoroaniline at C4; various benzylamines at C6. | Potent inhibitory activity. |

| 6-Arylureido-4-anilinoquinazolines | EGFR | Arylureido group at C6. | Promising anti-proliferative activities. |

| 4-Anilinoquinazolines | EGFR | 2-Substituted acetamido moieties at C6. | Potent antiproliferative activity. |

| Thiazole-containing quinazolinones | Cytotoxicity | Thiazole ring. | High cytotoxic activities against various cancer cell lines. nih.gov |

The chlorine atom at the 7-position and the nitro group at the 6-position of the 4,7-dichloro-6-nitroquinazoline scaffold are critical for its utility as a synthetic intermediate. The chlorine at C4 is a reactive site, allowing for the introduction of various amine-containing side chains, a common feature in many kinase inhibitors. mdpi.com

The specific positioning of these groups is crucial. For instance, in the development of quinazoline-based EGFR inhibitors, substitutions at both the 6 and 7 positions have been extensively explored to optimize potency and selectivity. researchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug design, providing valuable insights into the molecular interactions that govern biological activity. For quinazoline derivatives, molecular docking and molecular dynamics simulations have been instrumental in understanding their binding modes and predicting their efficacy.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest.

Molecular docking studies of quinazoline derivatives with EGFR and VEGFR-2 have revealed key interactions that are essential for their inhibitory activity. nih.govnih.gov For EGFR, the quinazoline core typically forms a hydrogen bond with the backbone nitrogen of a methionine residue in the hinge region of the ATP-binding site. The anilino moiety extends into a hydrophobic pocket, and substituents on this ring can form additional interactions that enhance binding affinity. nih.gov

In the case of VEGFR-2, docking studies have shown that quinazoline-based inhibitors also occupy the ATP-binding pocket. The nitrogen at position 1 of the quinazoline ring often acts as a hydrogen bond acceptor with a cysteine residue in the hinge region. The substituents at positions 6 and 7 can form additional hydrogen bonds or hydrophobic interactions with surrounding amino acid residues, thereby increasing the binding affinity and selectivity. nih.govnih.gov

The table below outlines key interactions observed in molecular docking studies of quinazoline derivatives with their target proteins.

| Ligand Class | Target Protein | Key Interacting Residues | Types of Interactions |

| Quinazoline Derivatives | EGFR | Methionine (hinge region) | Hydrogen bonding |

| Quinazoline Derivatives | VEGFR-2 | Cysteine (hinge region) | Hydrogen bonding |

| 6-Arylureido-4-anilinoquinazolines | EGFR | L85, D86, R127 | Hydrogen bonding, van der Waals interactions |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and stability of the complex over time. These simulations can offer a more realistic representation of the biological system compared to static docking poses.

MD simulations of quinazoline derivatives in complex with EGFR and VEGFR-2 have been used to assess the stability of the predicted binding modes and to understand the dynamic behavior of the ligand in the active site. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing insights that can be used to design more potent and specific inhibitors. For example, MD simulations can help to identify key water molecules that mediate interactions between the ligand and the protein, which can be targeted in subsequent drug design efforts. Studies have utilized MD simulations to confirm the stability of docked poses and to analyze the flexibility of different regions of the protein upon ligand binding. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These properties govern its reactivity, stability, and intermolecular interactions, which are key determinants of its biological activity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

For large molecules, canonical FMOs can be delocalized over the entire structure, which can make it difficult to pinpoint specific reactive sites. nih.gov In such cases, alternative concepts like frontier molecular orbitalets (FMOLs) can be used to connect quantum mechanical treatments with the locality of chemical reactivity. nih.gov

In the context of this compound, the presence of electron-withdrawing groups (two chloro atoms and a nitro group) is expected to significantly lower the energy of both the HOMO and LUMO, making the compound a potent electrophile. A study on a triazoloquinazoline derivative identified the HOMO and LUMO, noting that the compound was electron-rich with strong electron-donating and accepting potential, which indicates its reactivity. mdpi.comresearchgate.net The distribution of these orbitals would be concentrated around the quinazoline core and the nitro group, highlighting the regions most susceptible to chemical modification and interaction with biological targets. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the orbital from which an electron is most easily removed. Governs reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital to which an electron is most easily added. Governs reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap indicates high reactivity, low kinetic stability, and high polarizability. A large gap implies high stability. |

The Fukui function is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. mdpi.comresearchgate.net It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack .

For aromatic compounds containing nitro groups, the Fukui function is particularly insightful. mdpi.comnih.gov The strong electron-attracting nature of the nitro group creates significant local effects on electron density. mdpi.com Studies have shown that nitro groups are associated with HOMO electron densities close to zero, which can lead to unusual negative values in the Fukui function, indicating a profound impact on local reactivity. mdpi.comnih.govresearchgate.net In this compound, the carbon atoms attached to or near the chloro and nitro substituents would be expected to have high Fukui function values, marking them as primary sites for substitution reactions.

Molecular Electrostatic Potential (ESP) surface analysis provides a visual representation of the charge distribution across a molecule. researchgate.netnih.gov The ESP map is plotted on the molecule's electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For a molecule like this compound, the ESP map would show highly positive (blue) regions around the hydrogen atoms and highly negative (red) regions concentrated around the electronegative nitrogen and oxygen atoms of the nitro group, as well as the chloro atoms. nih.govacs.org This charge landscape is critical for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to how the molecule binds to a biological target like a kinase active site. Computational studies on other quinazoline derivatives have used ESP maps to rationalize binding modes and interactions within receptor sites. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME predictions are computational models that estimate these properties early in the drug discovery process, saving time and resources. nih.govfrontiersin.org

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. Several rules and parameters are used for this evaluation.

Lipinski's Rule of Five : A widely used rule of thumb which states that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

A molecular weight (MW) over 500 Da.

A LogP (lipophilicity) over 5.

More than 10 hydrogen bond acceptors.

Veber's Rule : Suggests that good oral bioavailability is also associated with:

A topological polar surface area (TPSA) of ≤ 140 Ų.

10 or fewer rotatable bonds.

Studies on various quinazolinone derivatives have shown that they often exhibit good drug-like properties. researchgate.netresearchgate.net For example, in silico analysis of pyrazolo-[1,5-c]quinazolinone derivatives found them to have moderate drug-likeness. nih.gov Similarly, other studies on novel quinazolinone series predicted good values for blood-brain barrier penetration and human intestinal absorption. nih.gov While some synthesized quinazoline derivatives may violate one or two of Lipinski's criteria, many are predicted to have good oral bioavailability. researchgate.netacs.orgacs.org

Table 2: Key Drug-likeness and ADME Parameters

| Parameter | Description | Favorable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. | < 5 |

| H-Bond Donors | Number of O-H and N-H bonds. | ≤ 5 |

| H-Bond Acceptors | Number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; correlates with drug transport properties. | ≤ 140 Ų |

| Rotatable Bonds | Number of bonds that allow free rotation; relates to molecular flexibility. | ≤ 10 |

| Water Solubility (LogS) | The logarithm of the molar solubility in water. | Higher values indicate better solubility. |

| Gastrointestinal (GI) Absorption | Prediction of a compound's uptake from the gut into the bloodstream. | High |

Virtual Screening for Novel Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govderpharmachemica.com Molecular docking, a key component of virtual screening, predicts the preferred orientation and binding affinity of one molecule to a second when they are bound to each other. nih.gov

The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for developing protein kinase inhibitors. nih.govmdpi.com Consequently, numerous virtual screening campaigns have been conducted using libraries of quinazoline derivatives to discover novel inhibitors for targets like Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR). nih.govderpharmachemica.com

For example, a virtual screening study successfully identified a (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine compound as a candidate inhibitor of JAK2. nih.gov Another study screened a library of 4,6,7-trisubstituted quinazoline derivatives and found that most had moderate to strong binding energies towards EGFR, reinforcing the scaffold's potential. derpharmachemica.com Given that this compound is a highly reactive intermediate, it serves as an ideal starting point for synthesizing diverse libraries of derivatives for such screening efforts. mdpi.comnih.gov These studies often reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov

Applications and Future Directions in Medicinal Chemistry

Development of Targeted Therapeutic Agents

The 4,7-dichloro-6-nitroquinazoline core has been instrumental in the development of targeted therapies, particularly in the realm of oncology. Its ability to be selectively functionalized at the C4 and C7 positions allows for the creation of molecules that can interact with specific biological targets. acs.org

Antitumor Agents Targeting Growth Factor Receptors (e.g., EGFR, ErbB-2, VEGFR-2)

The quinazoline (B50416) framework is a well-established pharmacophore for inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). heteroletters.orgtbzmed.ac.ir Dysregulation of these receptor tyrosine kinases (RTKs) is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. tbzmed.ac.irnih.gov

This compound serves as a key starting material for the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their potent and selective inhibition of EGFR. acs.org The selective displacement of the 4-chloro group with various anilines is a common strategy to generate these inhibitors. acs.orggoogle.com For instance, the reaction of this compound with 3-bromoaniline (B18343) is a step in the synthesis of potent EGFR inhibitors. acs.org

Furthermore, the dual inhibition of both EGFR and VEGFR-2 is a valuable strategy in cancer therapy, as it can simultaneously block tumor growth and the formation of new blood vessels that supply the tumor. tbzmed.ac.ir The versatility of the this compound scaffold allows for the design of such dual inhibitors. Vandetanib, a quinazoline-based drug, is an example of an approved EGFR/VEGFR-2 dual inhibitor used for treating certain types of thyroid cancer. tbzmed.ac.ir The development of new derivatives from this compound continues to be an active area of research to discover novel dual inhibitors with improved efficacy.

Anticancer Agents for Specific Cell Lines (e.g., NSCLC, MCF-7, A549, HT-29)

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This compound is a vital intermediate in the synthesis of Afatinib (B358), a potent tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). researchgate.net

Research has shown that various quinazoline derivatives exhibit anti-proliferative effects against several cancer cell lines, including:

A549 (Human Lung Carcinoma): Numerous studies have evaluated the cytotoxicity of novel compounds against A549 cells. nih.govnih.govmdpi.comarchivesofmedicalscience.combrieflands.com

MCF-7 (Human Breast Adenocarcinoma): This cell line is frequently used to screen for anticancer activity, and various quinazoline derivatives have been tested against it. nih.govnih.gov

HT-29 (Human Colon Adenocarcinoma): The synergistic effects of certain drugs with antineoplastics have been observed in HT-29 cells. nih.gov

The cytotoxic effects are often evaluated using standard methods like the MTT assay, which measures cell viability. For example, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and showed promising anti-proliferative activities against A549, HT-29, and MCF-7 cell lines. nih.gov

Strategies for Enhancing Selectivity and Reducing Side Effects

A key challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. tbzmed.ac.ir The structural flexibility of the this compound scaffold allows for modifications aimed at improving selectivity. Strategies often involve the introduction of specific substituents at the C4 and C7 positions that can form unique interactions with the target protein, but not with other closely related kinases. acs.org

For example, while second-generation tyrosine kinase inhibitors (TKIs) like Afatinib bind irreversibly and can have side effects, research focuses on designing derivatives that achieve high potency and selectivity, potentially leading to a better therapeutic window. nih.gov Combining two or more molecular entities into a single compound is another approach to potentially increase biological activity while reducing unwanted side effects. nih.gov

Potential in Multi-Target Drug Design

The concept of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. The this compound framework is well-suited for this approach. acs.org As previously mentioned, its derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. tbzmed.ac.ir This dual-action can lead to a more potent antitumor effect than inhibiting a single pathway. The ability to selectively modify different positions on the quinazoline ring allows for the incorporation of pharmacophoric features necessary for binding to multiple targets.

Exploration of New Derivatization Strategies

The development of novel synthetic methods to derivatize the this compound core is crucial for expanding the chemical space and discovering new drug candidates. Various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been employed to introduce carbon-carbon bonds at different positions of the quinazoline ring. heteroletters.orgnih.gov

For instance, the Suzuki cross-coupling reaction has been used to create new derivatives by forming a carbon-carbon bond at the C2 position of a related quinazoline structure. heteroletters.org Another strategy involves the synthesis of sulfone derivatives, which can be achieved by reacting 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate. mdpi.com These new derivatization strategies open up possibilities for creating libraries of novel compounds with diverse biological activities.

Integration of Computational and Experimental Methodologies in Drug Discovery

The integration of computational and experimental approaches has become an indispensable part of modern drug discovery. nih.gov Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict the binding affinity and mode of interaction of newly designed molecules with their biological targets. nih.govcardiff.ac.uk

In the context of this compound derivatives, computational studies can guide the selection of substituents to be introduced at the C4 and C7 positions to maximize potency and selectivity. nih.gov For example, molecular docking can help visualize how a designed inhibitor fits into the ATP-binding pocket of EGFR, and QSAR can correlate the chemical structures of a series of compounds with their biological activities. These in silico predictions are then validated through experimental synthesis and biological evaluation, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of new drug candidates. nih.govnih.gov

Addressing Instability Challenges in Compound Handling

The utility of this compound as a versatile intermediate in medicinal chemistry is significantly hampered by its inherent instability. This section delves into the challenges associated with its handling, storage, and the primary degradation pathways, offering insights into the requisite precautionary measures for its effective use in research and synthesis.

The high reactivity of this compound, which makes it a valuable synthon, is also the source of its instability. The compound is reported to be highly sensitive to environmental conditions, particularly moisture and light. This hygroscopic nature necessitates storage in airtight containers under an inert atmosphere, such as nitrogen or argon, and at reduced temperatures, typically between 2-8°C or even as low as -20°C for long-term preservation.

The principal degradation pathway for this compound is hydrolysis. The presence of two electron-withdrawing chlorine atoms and a nitro group on the quinazoline core renders the C4 position highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction results in the conversion of the compound back to its synthetic precursor, 7-chloro-6-nitroquinazolin-4(3H)-one. This propensity for hydrolysis is so pronounced that in many synthetic applications, this compound is generated and used in situ to avoid decomposition during isolation and purification.

Experimental observations have confirmed the compound's extreme sensitivity to moisture, leading to its ready hydrolysis. This instability has historically posed challenges in its full characterization, with some early reports of its NMR data being confounded by the presence of its hydrolysis product.

Given these instability challenges, stringent handling protocols are imperative. Key recommendations include:

Inert Atmosphere: All manipulations of the solid compound and its solutions should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to moisture.

Anhydrous Solvents: The use of rigorously dried, anhydrous solvents is crucial

Q & A

Q. What are the established synthetic routes for 4,7-Dichloro-6-nitroquinazoline, and what critical parameters influence yield and purity?

The compound is synthesized via a 3-step process starting from 2-amino-4-chlorobenzoic acid: condensation, nitration, and chlorination. Key parameters include:

- Nitration conditions : Use of concentrated HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

- Chlorination agents : POCl₃ or PCl₅ under reflux to ensure complete substitution .

- Yield optimization : The overall yield is 56.1%, with purity confirmed by melting point analysis and chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

- ¹H-NMR : Aromatic protons appear as doublets (δ 8.5–9.0 ppm) due to nitro and chloro substituents.

- ¹³C-NMR : Distinct signals for C-4 (δ 152 ppm) and C-7 (δ 148 ppm) confirm chlorine substitution .

- FT-IR : Stretching vibrations at 1530 cm⁻¹ (NO₂) and 740 cm⁻¹ (C-Cl) .

- Mass spectrometry : Molecular ion peak at m/z 258 (M⁺) with fragmentation patterns consistent with Cl and NO₂ loss .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs) like afatinib , used in non-small cell lung cancer treatment. Its reactivity allows for selective substitution at positions 4 and 7 to generate bioactive quinazoline derivatives .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved when synthesizing under different conditions?

Discrepancies (e.g., shifted peaks or splitting patterns) may arise from solvent polarity, temperature, or residual impurities. Mitigation strategies include:

- Variable-temperature NMR to assess dynamic effects.

- Deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference.

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies mitigate the thermal instability of this compound during synthesis and storage?

Q. How does the nitro group's electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

The nitro group is a strong electron-withdrawing group, activating the quinazoline ring for nucleophilic attack at positions 4 and 7. Computational studies (DFT) show:

- Increased electrophilicity at C-4 and C-7 due to resonance and inductive effects.

- Regioselectivity for substitution reactions (e.g., with amines or alkoxides) .

Q. How can computational chemistry predict reactivity and regioselectivity in this compound derivatives?

- Density functional theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular docking : Predicts binding affinity of derivatives to EGFR/HER2 kinases for anticancer activity optimization .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.